A Comprehensive Technical Guide to the Physical Properties of Methyl β-D-ribofuranoside
A Comprehensive Technical Guide to the Physical Properties of Methyl β-D-ribofuranoside
This guide provides an in-depth analysis of the physical and spectroscopic properties of Methyl β-D-ribofuranoside. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into the experimental methodologies that underpin these findings. As a crucial building block in the synthesis of nucleoside analogs for antiviral and anticancer research, a thorough understanding of its physical characteristics is paramount for its effective application.[1]
Molecular Identity and Structure
Methyl β-D-ribofuranoside is a carbohydrate derivative where the anomeric hydroxyl group of β-D-ribofuranose is replaced with a methoxy group.[1] This modification is critical for its use in synthetic chemistry, particularly in preventing the furanose ring from opening and providing a stable scaffold for further chemical modifications.
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IUPAC Name: (2R,3S,4R,5R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol[3][4]
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Common Synonyms: 1-O-Methyl-β-D-ribofuranoside[1]
Caption: 2D structure of Methyl β-D-ribofuranoside.
Core Physical Properties
The physical properties of a compound are critical indicators of its purity, stability, and handling requirements. For Methyl β-D-ribofuranoside, these properties dictate its storage conditions and solubility parameters for experimental work.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [1][2][5] |
| Melting Point | 76.0 to 80.0 °C | [2][5] |
| Boiling Point | 348.7 ± 42.0 °C (Predicted) | [6] |
| Solubility | Soluble in water; slightly soluble in methanol. | [2][4][6] |
| Specific Rotation [α]D²⁰ | -45.0° to -55.0° (c=2, H₂O) | [2][5] |
| Density | 1.40 ± 0.1 g/cm³ (Predicted) | [6] |
| pKa | 13.14 ± 0.70 (Predicted) | [6] |
Methodologies for Physical Property Determination
The trustworthiness of physical data hinges on the robustness of the experimental protocols used for their measurement. Here, we detail the standard methodologies for determining the key physical properties of Methyl β-D-ribofuranoside.
Melting Point Determination
The melting point is a fundamental indicator of a solid's purity. A narrow melting range, such as the 76-80°C range reported, is characteristic of a highly pure substance.
Experimental Protocol: Capillary Melting Point Determination
This technique relies on heating a small sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.
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Sample Preparation: A small amount of the dry, crystalline Methyl β-D-ribofuranoside is packed into a thin-walled capillary tube.
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Instrumentation: The capillary tube is placed in a melting point apparatus with a calibrated thermometer or digital sensor.
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Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.
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Self-Validation: The protocol is validated by calibrating the apparatus with standards of known melting points. The sharpness of the observed melting range serves as an internal check on the sample's purity.
Caption: Workflow for Capillary Melting Point Determination.
Solubility Assessment
The solubility of Methyl β-D-ribofuranoside in water is a direct consequence of its molecular structure. The multiple hydroxyl (-OH) groups and the ring oxygen can form hydrogen bonds with water molecules, facilitating its dissolution.
Experimental Protocol: Qualitative Solubility Test
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Solvent Selection: A panel of solvents of varying polarities is chosen (e.g., water, methanol, ethanol, dichloromethane, hexane).
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Sample Addition: A small, measured amount of the compound (e.g., 10 mg) is added to a fixed volume of each solvent (e.g., 1 mL).
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Observation: The mixture is agitated (e.g., via sonication) and observed for dissolution at room temperature.[6] The results are categorized as soluble, partially soluble, or insoluble.
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Causality Check: The observed solubility profile should align with the predicted polarity of the molecule. High solubility in polar protic solvents like water is expected and confirms the hydrophilic nature imparted by the hydroxyl groups.
Optical Rotation Measurement
Optical rotation is a critical property for chiral molecules like carbohydrates. The specific rotation value confirms the compound's stereochemical identity (the β-anomer of the D-sugar). This is crucial because different stereoisomers can have vastly different biological activities.
Experimental Protocol: Polarimetry
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Solution Preparation: A precise concentration of Methyl β-D-ribofuranoside is prepared in a specified solvent (in this case, 2 g per 100 mL of water, denoted as c=2, H₂O).[2]
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Instrumentation: A polarimeter is calibrated using a blank (the pure solvent). The prepared solution is then placed in a sample cell of a known path length.
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Measurement: Monochromatic light (typically from a sodium lamp, 589 nm D-line) is passed through the sample. The instrument measures the angle (α) by which the plane of polarized light is rotated.
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Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.
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Trustworthiness: The measurement is validated by ensuring the instrument is properly calibrated and by comparing the result to established literature values. The negative sign (-45.0° to -55.0°) indicates levorotatory rotation.
Caption: Workflow for Polarimetry Measurement.
Spectroscopic and Crystallographic Characterization
Advanced analytical techniques provide an unambiguous confirmation of the molecular structure and offer deeper insights into its conformational dynamics.
Spectroscopic Analysis
A comprehensive study combined Inelastic Neutron Scattering (INS), Raman, and Infrared (IR) spectroscopy to analyze the vibrational spectra of Methyl β-D-ribofuranoside.[7][8][9][10]
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Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The high-energy region (>2800 cm⁻¹) reveals C-H and O-H stretching modes, providing evidence of hydrogen bonding interactions within the crystal lattice.[8][9] The mid-energy region is characterized by bending motions of the furanose ring and the methyl/methylene groups.[9]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the molecular structure and stereochemistry.[2] While specific peak assignments are beyond the scope of this guide, both ¹H and ¹³C NMR spectra provide a unique fingerprint that validates the identity and purity of the compound.[3]
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Mass Spectrometry (MS): GC-MS analysis confirms the molecular weight (164.16) and provides a characteristic fragmentation pattern that can be used for identification.[3]
X-ray Crystallography
X-ray diffraction studies on single crystals of Methyl β-D-ribofuranoside provide the most definitive structural information.
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Crystal System: The compound crystallizes in the orthorhombic space group P2₁2₁2₁.[7][8]
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Unit Cell Parameters: The cell dimensions are a = 4.8595 Å, b = 24.162 Å, and c = 12.876 Å.[7][8]
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Structural Insights: Crystallographic analysis has revealed that the unit cell contains two distinct molecular structures, which differ primarily in the orientation of the hydroxyl groups on the furanose ring.[7][8][9] This conformational heterogeneity is a key feature of the molecule in the solid state.
Conclusion
The physical properties of Methyl β-D-ribofuranoside are well-defined, reflecting its high purity and specific stereochemistry. Its identity is confirmed by a suite of spectroscopic and crystallographic data, which together provide a complete picture of the molecule in both bulk and at the atomic level. For researchers in glycobiology and medicinal chemistry, this foundational knowledge is indispensable for the reliable use of Methyl β-D-ribofuranoside as a key synthetic intermediate in the development of novel therapeutics.[11]
References
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Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. ACS Publications. [Link]
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Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. National Institutes of Health (NIH). [Link]
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Methyl beta-D-ribofuranoside | C6H12O5 | CID 81983 - PubChem. National Institutes of Health (NIH). [Link]
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Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach - PubMed. National Institutes of Health (NIH). [Link]
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Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. ACS Publications. [Link]
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Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach - PubMed. National Institutes of Health (NIH). [Link]
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